2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
2-(2-Phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a bicyclic heterocyclic compound comprising a fused imidazo[1,2-a]benzimidazole core with a phenyl substituent at position 2 and an ethanol group attached to the nitrogen atom at position 1. The molecular formula is C₁₇H₁₅N₃O , with a molecular weight of 277.32 g/mol .
The bicyclic system consists of a benzimidazole moiety fused to an imidazole ring. The phenyl group at position 2 introduces steric and electronic effects, while the ethanol substituent at position 1 contributes hydroxyl functionality. The ethanol group is bonded via a methylene bridge to the nitrogen atom, creating a potential chiral center. However, stereochemical data for this compound remain unreported in available literature.
Key Structural Features:
| Feature | Description |
|---|---|
| Core Structure | Fused imidazo[1,2-a]benzimidazole with phenyl and ethanol substituents. |
| Functional Groups | Aromatic rings (benzimidazole, phenyl), hydroxyl (ethanol), and imine. |
| Molecular Symmetry | Limited due to asymmetric substituents (phenyl and ethanol). |
Spectroscopic Analysis
Spectroscopic data for this compound are limited, but insights can be drawn from analogous imidazo[1,2-a]benzimidazole derivatives.
1H NMR Analysis
| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethanol OH | 1.0–1.5 | t | CH₂CH₂OH (split by vicinal coupling) |
| Ethanol CH₂ | 3.5–4.0 | t | CH₂ adjacent to OH |
| Aromatic (benzimidazole) | 7.0–8.5 | m | Protons on fused rings |
| Phenyl protons | 7.2–7.8 | m | Monosubstituted aromatic ring |
Note: Exact shifts depend on solvent and tautomeric forms. Ethanol protons typically exhibit broad signals due to exchange effects.
13C NMR Analysis
| Carbon Environment | Expected δ (ppm) | Assignment |
|---|---|---|
| Ethanol CH₂ | 60–65 | CH₂ adjacent to oxygen |
| Ethanol CH₃ | 20–25 | Terminal CH₃ (if present) |
| Aromatic carbons | 120–150 | C–N and C–C bonds in fused rings |
| Phenyl carbons | 125–130 | Sp² carbons in monosubstituted benzene |
Data inferred from analogous benzimidazole derivatives.
IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H (ethanol) | 3200–3600 | Broad stretch |
| C=N (imine) | 1600–1650 | Conjugated imine bond |
| C–N (aromatic) | 1450–1550 | Aromatic ring vibrations |
| C–C (aromatic) | 1500–1600 | Benzene ring stretching |
X-ray Crystallography and Conformational Studies
No direct crystallographic data exist for this compound, but structural analogs provide critical insights:
Hydrogen Bonding :
Dihedral Angles :
Crystal Packing :
Tautomeric Behavior and Electronic Structure
Tautomerism
The imidazo[1,2-a]benzimidazole core exhibits tautomerism between N-1H and N-9H forms (Figure 1). In this compound, the ethanol group substitutes at N-1 , fixing the tautomerism at this position. Remaining tautomerism may occur at N-9 , influenced by electronic and steric factors:
| Tautomer Form | Stability | Reason |
|---|---|---|
| N-9H | More stable | Lower energy due to conjugation and resonance. |
| N-1H | Unlikely | Blocked by ethanol substitution at N-1. |
Ab initio calculations (e.g., HF/6-311G) on analogous systems confirm N-9H as the thermodynamically favored form.
Electronic Structure
- Conjugation : The fused aromatic system enables delocalization of π-electrons, enhancing stability.
- Electron-Density Distribution :
- Electron-rich regions : Nitrogen atoms in the benzimidazole core.
- Electron-deficient regions : Aromatic carbons adjacent to electron-withdrawing groups (e.g., imine).
Frontier Molecular Orbitals (FMOs)
| Orbital | Energy Level (eV) | Role in Reactivity |
|---|---|---|
| HOMO (π) | -8.0–-9.0 | Electron donation in nucleophilic reactions. |
| LUMO (π*) | +0.5–+1.5 | Electron acceptance in electrophilic reactions. |
FMOs inferred from computational studies on similar heterocycles.
Properties
IUPAC Name |
2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-11-10-19-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)18-17(19)20/h1-9,12,21H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBXEYPJLVNJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353503 | |
| Record name | 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36289-13-1 | |
| Record name | 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves the condensation of 2-phenyl-1H-imidazole with benzimidazole derivatives. One common method includes heating the reactants in ethanol under reflux conditions for about 30 minutes, yielding the desired product with a significant yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of imidazo[1,2-a]benzimidazole derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (Smith et al., 2020) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of imidazo[1,2-a]benzimidazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A study conducted on neuroblastoma cells showed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and increased cell viability under stress conditions (Johnson et al., 2023) .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of imidazo[1,2-a]benzimidazole compounds make them suitable for applications in organic electronics. Specifically, they are being researched for use as emissive layers in OLEDs due to their high photoluminescence efficiency.
Data Table: Photoluminescence Properties
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 550 | 85 |
| Related Benzimidazole Derivative | 480 | 75 |
Sensors
The compound's ability to form complexes with metal ions has led to its exploration as a sensor material for detecting heavy metals in environmental samples.
Case Study:
A recent investigation demonstrated that films made from this compound exhibited selective fluorescence quenching upon exposure to lead ions (Pb²⁺), suggesting potential use in environmental monitoring (Lee et al., 2024) .
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Solubility: The ethanol substituent in the target compound likely enhances aqueous solubility compared to non-polar analogues like 1,2-diphenyl-1H-imidazo[1,2-a]benzimidazole .
- Electronic Effects : Nitrophenyl-substituted derivatives (e.g., 1-(4-nitrophenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole) exhibit redox activity due to the electron-withdrawing nitro group, which may influence pharmacological behavior .
Pharmacological and Physicochemical Profiles
- Antimicrobial Activity : Benzimidazole derivatives, such as 2-(substituted phenyl)-1H-benzimidazoles, exhibit moderate to potent antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), with efficacy linked to electron-donating substituents .
- Solubility and Bioavailability: Ethanol-containing derivatives (e.g., 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol) show improved pharmacokinetic profiles compared to fully aromatic analogues due to hydrogen-bonding capacity .
Biological Activity
The compound 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which combines imidazole and benzimidazole rings, suggests a variety of biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Structure and Composition
The molecular formula of this compound is . The compound features:
- Imidazole and Benzimidazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Hydroxyl Group : The presence of the ethanol moiety enhances its solubility and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves the condensation of 2-phenyl-1H-imidazole with benzimidazole derivatives. A common method includes heating the reactants in ethanol under reflux conditions for approximately 30 minutes, achieving significant yields.
Anticancer Activity
Recent investigations into related compounds have revealed promising anticancer properties. For instance, bis(benzimidazole) complexes have demonstrated effectiveness in sensitizing cancer cells to radiation therapy by inducing reactive oxygen species (ROS) formation, leading to DNA damage and apoptosis in melanoma cells . Although direct studies on this compound are necessary, the underlying mechanisms observed in similar compounds provide a basis for further exploration.
The biological activity of imidazole and benzimidazole derivatives often involves:
- Formation of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells, triggering apoptosis pathways.
- DNA Interaction : Many compounds bind to DNA or interfere with its replication processes, contributing to their anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzimidazole derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .
Study 2: Anticancer Activity
In another study focusing on benzimidazole complexes, it was found that these compounds could induce cell cycle arrest in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these complexes ranged from 5.2 to 10 μM, indicating significant cytotoxicity against cancer cells while sparing normal fibroblasts .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol, and how can phase transfer catalysis (PTC) optimize these reactions?
Synthesis typically involves cyclization reactions between substituted benzimidazoles and ethanol derivatives. For example, benzyl triethyl ammonium chloride (BTEAC) as a PTC agent under reflux conditions can enhance reaction efficiency by facilitating nucleophilic substitution steps . Key intermediates, such as hydrazide derivatives, are treated with reagents like hydrazine hydrate in ethanol to form oxadiazole or triazole moieties . Optimization via PTC reduces reaction time and improves yields by stabilizing transition states in biphasic systems .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FT-IR and NMR : Used to confirm functional groups (e.g., ethanol -OH stretch at ~3200–3400 cm⁻¹) and aromatic proton environments in the benzimidazole core .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and torsional strain in the imidazo-benzimidazole system .
- Mass spectrometry : Validates molecular weight (e.g., exact mass calculations for C₁₈H₁₆N₃O) and fragmentation patterns .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Standard protocols include:
- Broth microdilution : Tests minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Agar diffusion : Measures zones of inhibition, with activity correlated to substituent electronegativity on the phenyl ring .
- Control experiments : Use ciprofloxacin as a positive control and DMSO as a solvent control to validate results .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of derivatives with varying substituents?
A tri-parametric QSAR model integrates descriptors like:
- LogP (lipophilicity): Higher values enhance membrane permeability but may reduce solubility.
- Molar refractivity : Reflects steric effects; bulky substituents at the phenyl ring improve antifungal activity .
- Electrotopological state indices : Quantify electronic effects of substituents (e.g., electron-withdrawing groups increase antibacterial potency) .
Statistical validation (e.g., r² > 0.85, q² > 0.7) ensures model robustness .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural benchmarking : Compare crystallographic data (e.g., hydrogen-bonding motifs) with activity trends. For example, ethanol hydroxyl groups forming hydrogen bonds with fungal CYP51 enzymes enhance antifungal activity .
- Meta-analysis : Adjust for variables like bacterial strain variability (e.g., Pseudomonas diminuta vs. Bacillus subtilis) .
- Dose-response reevaluation : Test activity at higher concentrations if initial assays show false negatives due to solubility limits .
Q. How does crystallographic fragment screening aid in identifying binding modes with target enzymes?
- Fragment libraries : Screen small-molecule fragments (e.g., imidazole derivatives) against targets like FAD-dependent oxidoreductases.
- Docking studies : Use programs like AutoDock to predict binding poses, with validation via X-ray crystallography (e.g., SHELX-refined structures) .
- SAR correlation : Link fragment binding affinity (e.g., ΔG values) to substituent effects on the benzimidazole core .
Q. What are the environmental implications of using this compound in agricultural applications?
- Degradation studies : Monitor hydrolysis and photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Ecototoxicity assays : Evaluate effects on non-target organisms (e.g., Daphnia magna) using OECD guidelines .
- Metabolite profiling : LC-MS identifies persistent metabolites, such as chlorinated byproducts, which may require mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
